Analytical laboratories developing LC-MS/MS or 19F NMR panels for fluoropyrimidine monitoring require a stable intermediate standard. Substituting FUPA with 5-FDHU leads to unreliable data due to poor plasma stability, while FBAL alone fails to distinguish dihydropyrimidinase (DHP) from β-ureidopropionase (UP) deficiencies. This high-purity FUPA reference standard resolves these issues:
alpha-Fluoro-beta-ureidopropionic acid (FUPA), CAS 5006-64-4, is a highly specific intermediate metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrug capecitabine. Formed via the enzymatic cleavage of 5-fluoro-5,6-dihydrouracil (5-FDHU) by dihydropyrimidinase, FUPA is subsequently converted to alpha-fluoro-beta-alanine (FBAL) by beta-ureidopropionase. In industrial and clinical research procurement, FUPA is primarily sourced as a high-purity analytical reference standard. It is essential for calibrating multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) assays. Procuring the exact FUPA standard enables analytical laboratories to accurately map the intermediate stages of fluoropyrimidine catabolism, conduct therapeutic drug monitoring (TDM), and identify specific enzymatic deficiencies that dictate drug toxicity and efficacy [1].
Substituting FUPA with its upstream precursor (5-FDHU) or its downstream product (FBAL) in analytical workflows critically compromises assay validity and diagnostic resolution. 5-FDHU exhibits notoriously poor stability in human plasma, requiring immediate separation and freezing, making it an unreliable proxy for routine therapeutic drug monitoring. In contrast, FUPA is highly stable in plasma, allowing for standard sample handling and delayed processing [1]. Furthermore, relying solely on the terminal metabolite FBAL obscures the specific enzymatic activity of beta-ureidopropionase (UP). Without the exact FUPA standard to quantify the intermediate pool, researchers cannot distinguish between dihydropyrimidinase (DHP) and UP deficiencies, both of which are critical for predicting severe 5-FU toxicity [2].
In the development of clinical LC-MS/MS assays, the stability of the target analyte dictates the feasibility of routine sample collection. Studies demonstrate that the upstream metabolite 5-FDHU has limited stability in human plasma, necessitating expedited separation and immediate freezing to prevent degradation. Conversely, FUPA remains highly stable in plasma under standard clinical collection conditions[1].
| Evidence Dimension | Ex vivo plasma stability and handling requirements |
| Target Compound Data | FUPA (Stable under standard plasma processing conditions) |
| Comparator Or Baseline | 5-FDHU (Limited stability; requires expedited separation and freezing) |
| Quantified Difference | FUPA allows for standard ambient handling, whereas 5-FDHU requires strict cold-chain compliance. |
| Conditions | Human plasma samples prepared for LC-MS/MS quantification. |
Procuring FUPA provides a robust, stable biomarker for TDM workflows, eliminating the strict cold-chain logistics required when attempting to monitor 5-FDHU.
Multiplexed mass spectrometry requires exact standards to establish accurate calibration curves due to differing ionization efficiencies. In validated LC-MS/MS assays using a pentafluorophenyl (PFP) column, FUPA exhibits a distinct linear quantification range of 50 to 5,000 ng/mL in human plasma. In contrast, the downstream metabolite FBAL requires a broader calibration range of 50 to 10,000 ng/mL, while the parent drug 5-FU spans 50 to 100,000 ng/mL[1].
| Evidence Dimension | Validated LC-MS/MS linear concentration range |
| Target Compound Data | FUPA (50 - 5,000 ng/mL) |
| Comparator Or Baseline | FBAL (50 - 10,000 ng/mL) |
| Quantified Difference | FUPA saturates at a 50% lower concentration threshold than FBAL, requiring a distinct, narrower calibration curve. |
| Conditions | Salt-assisted liquid-liquid extraction followed by LC-MS/MS (Luna PFP column, positive electrospray ionization). |
Analytical laboratories must procure the exact FUPA standard to establish its specific dynamic range, as its calibration curve cannot be mathematically derived from FBAL or 5-FU.
Accurate multi-compartment pharmacokinetic (PK) modeling of 5-FU catabolism relies on the precise elimination half-lives of each intermediate. Clinical PK analyses reveal that FUPA possesses an apparent elimination half-life of 238.9 +/- 175.4 minutes. This is drastically different from both the parent drug 5-FU (which clears rapidly) and the terminal metabolite FBAL, which exhibits a highly prolonged half-life of 1976 +/- 358 minutes [1].
| Evidence Dimension | Apparent elimination half-life (t1/2) |
| Target Compound Data | FUPA (238.9 +/- 175.4 min) |
| Comparator Or Baseline | FBAL (1976 +/- 358 min) |
| Quantified Difference | FUPA is cleared approximately 8.2 times faster than the terminal metabolite FBAL. |
| Conditions | In vivo human pharmacokinetic analysis following 5-fluorouracil administration. |
Procuring FUPA is mandatory for accurate PK modeling, as its distinct clearance kinetics are essential to map the intermediate bottleneck in fluoropyrimidine detoxification.
FUPA is the right choice for analytical laboratories building comprehensive panels to track the full 5-FU degradation pathway. Its inclusion allows for the exact quantification of the intermediate step between 5-FDHU and FBAL, ensuring accurate calibration across its specific 50-5,000 ng/mL linear range [1].
Because of its superior plasma stability compared to the upstream metabolite 5-FDHU, FUPA is highly suitable for clinical research organizations developing robust TDM protocols. It enables reliable retrospective analysis without the strict requirement of immediate plasma freezing [1].
FUPA is critical for in vitro enzymatic assays designed to diagnose specific pyrimidine degradation defects. It serves as the measurable product of dihydropyrimidinase (DHP) and the necessary substrate for beta-ureidopropionase (UP), allowing researchers to pinpoint the exact metabolic bottleneck responsible for 5-FU toxicity[2].
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